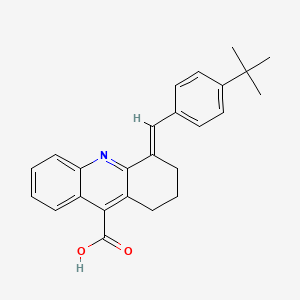

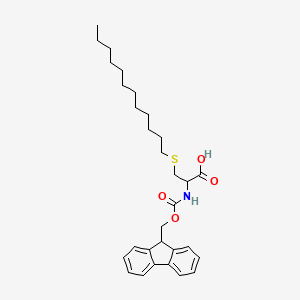

![molecular formula C16H13I4NO4 B12317276 Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate CAS No. 86154-71-4](/img/structure/B12317276.png)

Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チロキシンメチルエステルは、甲状腺によって生成されるホルモンであるチロキシンの合成誘導体です。 この化合物は、主にチロキシン特異的モノクローナル抗体との高い反応性と、マレートデヒドロゲナーゼ阻害剤としての役割のために、研究で使用されています .

2. 製法

チロキシンメチルエステルの合成は、いくつかの工程を含みます。 一般的な方法の1つは、L-チロシンのニトロ化から始まり、続いてN-アセチル化とエステル化を行い、3,5-ジニトロ-N-アセチル-L-チロシンエチルエステルを生成します . この中間体は、p-メトキシフェノールとのカップリング、ジアミンを生成する水素化、続いてジアゾ化、脱メチル化、加水分解によるヨウ素化を行い、チロキシンメチルエステルを生成します . 工業的製造方法では、多くの場合、適切な塩基の存在下で3,5-ジヨードチロニンのヨウ素化が含まれます .

準備方法

The synthesis of Thyroxine Methyl Ester involves several steps. One common method starts with the nitration of L-tyrosine, followed by N-acetylation and esterification to produce 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester . This intermediate undergoes coupling with p-methoxyphenol, hydrogenation to form diamine, and subsequent iodination via diazotization, demethylation, and hydrolysis to yield Thyroxine Methyl Ester . Industrial production methods often involve the iodination of 3,5-diiodothyronine in the presence of a suitable base .

化学反応の分析

チロキシンメチルエステルは、以下のを含むさまざまな化学反応を起こします。

加水分解: チロキシンメチルエステルの酸性加水分解により、カルボン酸とアルコールが生成されます.

酸化と還元: これらの反応はあまり一般的ではありませんが、特定の条件下で実行できます。

置換: この化合物は、特にヨウ素原子を含む置換反応を起こす可能性があります。

これらの反応に使用される一般的な試薬には、加水分解用の強酸とヨウ素化用の塩基があります . これらの反応から生成される主な生成物には、カルボン酸、アルコール、および置換誘導体が含まれます。

4. 科学研究への応用

チロキシンメチルエステルは、科学研究でいくつかの用途があります。

化学: さまざまな有機合成反応で試薬として使用されます。

生物学: チロキシン特異的モノクローナル抗体との高い反応性により、免疫学的研究で貴重なものとなっています.

医学: チロキシンメチルエステルに関する研究は、その潜在的な治療効果とマレートデヒドロゲナーゼ阻害剤としての役割に焦点を当てています.

科学的研究の応用

Thyroxine Methyl Ester has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

作用機序

チロキシンメチルエステルは、マレートデヒドロゲナーゼを含む特定の分子標的に結合することによって作用を発揮します . この化合物は、この酵素を阻害し、マレートとオキサロ酢酸を含む代謝経路に影響を与えます。 さらに、甲状腺ホルモン受容体に結合することでチロキシンの作用を模倣し、さまざまな生理学的プロセスに影響を与えます .

6. 類似の化合物との比較

チロキシンメチルエステルは、以下のなどの他の甲状腺ホルモン誘導体と類似しています。

レボチロキシン: 甲状腺機能低下症の治療に使用されるチロキシンの合成形態.

トリヨードチロニン (T3): チロキシンよりも高い生物活性を持つ別の甲状腺ホルモン.

ヨードチロニナミン: T3拮抗作用を持つ化合物.

チロキシンメチルエステルを際立たせているのは、モノクローナル抗体との高い反応性とマレートデヒドロゲナーゼ阻害剤としての役割による研究における特定の使用です .

類似化合物との比較

Thyroxine Methyl Ester is similar to other thyroid hormone derivatives, such as:

Levothyroxine: A synthetic form of thyroxine used to treat hypothyroidism.

Triiodothyronine (T3): Another thyroid hormone with higher biological activity than thyroxine.

Iodothyronamines: Compounds with T3-antagonistic functions.

What sets Thyroxine Methyl Ester apart is its specific use in research due to its high reactivity with monoclonal antibodies and its role as a malate dehydrogenase inhibitor .

特性

IUPAC Name |

methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSGDCMQRKBJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033868 |

Source

|

| Record name | Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86154-71-4 |

Source

|

| Record name | Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate](/img/structure/B12317216.png)

![5,7-Dihydroxy-3-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12317220.png)

phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid](/img/structure/B12317227.png)

![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)

![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)